

Application Note: Quantification of Oxfendazole in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Oxfendazole

Cat. No.: B001322

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Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **Oxfendazole** in human plasma. The described protocol utilizes a straightforward protein precipitation extraction procedure and has been validated for selectivity, linearity, accuracy, and precision, making it suitable for pharmacokinetic studies and other research applications.

Introduction

Oxfendazole, a broad-spectrum benzimidazole anthelmintic, is under investigation for its potential use in humans for treating various parasitic infections.[1][2][3] To support clinical and preclinical research, a reliable method for the accurate quantification of **Oxfendazole** in biological matrices is essential. This document provides a detailed protocol for determining **Oxfendazole** concentrations in human plasma using LC-MS/MS, an analytical technique renowned for its high sensitivity and specificity.

Experimental

Materials and Reagents

- **Oxfendazole** analytical standard

- Albendazole (Internal Standard, IS)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (blank)

Equipment

- High-Performance Liquid Chromatography (HPLC) system
- Tandem mass spectrometer
- Analytical column (e.g., C18 column)
- Microcentrifuge
- Vortex mixer
- Precision pipettes

Sample Preparation

A protein precipitation method is employed for the extraction of **Oxfendazole** from plasma samples.^{[1][2]}

- Thaw plasma samples to room temperature.
- To 100 µL of plasma, add 10 µL of Albendazole internal standard working solution (e.g., 2,500 ng/mL).^[1]
- Vortex for 10 seconds.
- Add 400 µL of acetonitrile to precipitate plasma proteins.^[1]
- Vortex vigorously for 1 minute.

- Centrifuge at 12,000 rpm for 7 minutes at 4°C.
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography

- Column: C18 analytical column
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.3 mL/min^[1]
- Injection Volume: 5 µL
- Gradient Elution: A gradient elution is typically used to achieve optimal separation.

Mass Spectrometry

The analysis is performed in the positive ion and multiple reaction-monitoring (MRM) modes.^[1]

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions:
 - **Oxfendazole**: m/z 316 → 159^[4]
 - Albendazole (IS): A suitable transition for the internal standard should be selected.

Quantitative Data Summary

The following table summarizes the quantitative performance of the described method, as reported in a validation study.^[2]

Parameter	Result
Linearity Range	0.5–1000 ng/mL
Lower Limit of Quantification (LLOQ)	0.5 ng/mL
Intra-day Accuracy	2.6% to 9.5%
Inter-day Accuracy	2.6% to 9.5%
Intra-day Precision	≤13.6%
Inter-day Precision	≤15.1%
Extraction Recovery	Consistent with CV < 15.0%
Matrix Effect	Consistent with CV < 15.0%

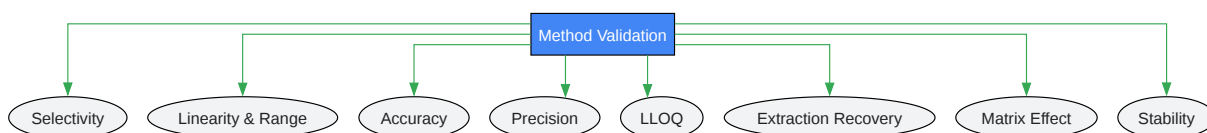
Experimental Workflow



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Experimental workflow for **Oxendazole** quantification.

Method Validation Parameters



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Key parameters for method validation.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of **Oxfendazole** in human plasma. The simple protein precipitation sample preparation and the performance characteristics of the method make it well-suited for high-throughput analysis in a research setting, particularly for pharmacokinetic studies.

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